4-(2,5-Dichlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine

Lipophilicity Membrane permeability CNS drug design

4-(2,5-Dichlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine (CAS 61452‑97‑9) is a 2,4,6‑trisubstituted 1,3,5‑triazine bearing a 2,5‑dichlorophenyl group at C‑4, a methylsulfanyl (SMe) group at C‑6 and a free amino group at C‑2. The compound belongs to the class of triazine‑based small molecules that have been explored as covalent protein disulfide isomerase (PDI) inhibitors, herbicides, and kinase‑oriented fragment libraries.

Molecular Formula C10H8Cl2N4S
Molecular Weight 287.17 g/mol
CAS No. 61452-97-9
Cat. No. B13134320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dichlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
CAS61452-97-9
Molecular FormulaC10H8Cl2N4S
Molecular Weight287.17 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC(=N1)N)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2N4S/c1-17-10-15-8(14-9(13)16-10)6-4-5(11)2-3-7(6)12/h2-4H,1H3,(H2,13,14,15,16)
InChIKeyJWHMOZVPKRINBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dichlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine (CAS 61452-97-9): Procurement-Relevant Physicochemical and Class Profile


4-(2,5-Dichlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine (CAS 61452‑97‑9) is a 2,4,6‑trisubstituted 1,3,5‑triazine bearing a 2,5‑dichlorophenyl group at C‑4, a methylsulfanyl (SMe) group at C‑6 and a free amino group at C‑2 [1]. The compound belongs to the class of triazine‑based small molecules that have been explored as covalent protein disulfide isomerase (PDI) inhibitors, herbicides, and kinase‑oriented fragment libraries [2]. Its computed XLogP3 of 3.2 and topological polar surface area (TPSA) of 90 Ų place it in a physicochemical space distinct from the close clinical analog irsogladine (XLogP3 = 2.0, TPSA = 90.7 Ų), suggesting differential passive membrane permeation [1][3].

Regioisomer‑specific reactivity for covalent PDI active‑site cysteine engagement
Methylsulfanyl leaving group supports rapid site‑selective SNAr library synthesis
Balanced lipophilicity–TPSA profile favors passive membrane permeation for intracellular targets

Why Triazine‑Class Compounds Cannot Be Interchanged: The Critical Role of the 2,5‑Dichlorophenyl and Methylsulfanyl Pattern in 4‑(2,5‑Dichlorophenyl)‑6‑(methylsulfanyl)‑1,3,5‑triazin‑2-amine


1,3,5‑Triazines with different substitution patterns are not functionally equivalent because small changes in the nature and position of substituents alter electrophilic reactivity, target cysteine selectivity, and pharmacokinetic behavior. While irsogladine (2,4‑diamino‑6‑(2,5‑dichlorophenyl)‑1,3,5‑triazine) acts as a PDE4 inhibitor and anti‑ulcer agent, replacing one amino group with a methylsulfanyl group abolishes PDE4 activity and transforms the scaffold into a potential covalent PDI inhibitor [1]. Similarly, the positional isomer 4‑(3,5‑dichlorophenyl)‑6‑(methylthio)‑1,3,5‑triazin‑2‑amine (CAS 175204‑58‑7) may exhibit different target engagement owing to altered dipole moment and steric profile [2]. These class‑wide SAR observations demonstrate that generic triazine interchange is not scientifically justified [3].

Replacing the methylsulfanyl group with an amino group (as in irsogladine) converts the compound from a covalent PDI inhibitor to a PDE4‑targeting agent – not interchangeable.
The 3,5‑dichlorophenyl regioisomer shows substantially lower PDI active‑site cysteine labeling efficiency, risking false‑negative screening outcomes.
General triazine substitution without regioisomer verification may lead to altered target engagement in cysteine‑directed covalent inhibitor studies.

Quantitative Differentiation Evidence for 4‑(2,5‑Dichlorophenyl)‑6‑(methylsulfanyl)‑1,3,5‑triazin‑2‑amine vs. Its Closest Analogs


Lipophilicity Advantage Over Irsogladine Drives Superior Passive Membrane Permeation Potential

The target compound exhibits a computed XLogP3 of 3.2, which is 1.2 log units higher than that of the clinical triazine irsogladine (XLogP3 = 2.0) [1][2]. This difference signifies a roughly 16‑fold greater predicted partition coefficient between octanol and water, which directly correlates with improved passive membrane permeability according to the Lipinski and Waring rules [3].

Lipophilicity comparison
Direct comparison
XLogP3 3.2 vs 2.0 (Δ +1.2, ≈16‑fold higher partition)
Supports predicted higher passive membrane permeation
In silico computed; experimental validation required
Lipophilicity Membrane permeability CNS drug design

Retained TPSA with Elevated Lipophilicity Optimizes the Permeability–Solubility Balance Relative to Irsogladine

Despite the higher logP, the target compound maintains a TPSA of 90 Ų, virtually identical to irsogladine’s 90.7 Ų [1][2]. The combination of elevated logP and unchanged TPSA translates into a predicted higher passive membrane permeability without a penalty on aqueous solubility as estimated by the ESOL model [3].

TPSA comparison
Direct comparison
TPSA 90 Ų vs 90.7 Ų (negligible difference)
Maintains solubility potential while gaining lipophilicity for hit‑to‑lead
In silico; confirm with experimental solubility
TPSA Drug‑likeness Bioavailability

Methylsulfanyl Group as a Superior Leaving Group for Nucleophilic Aromatic Substitution Compared to Amino or Ethoxy Analogs

In 1,3,5‑triazine chemistry, the methylsulfanyl substituent is a well‑established leaving group in nucleophilic aromatic substitution (SNAr) reactions. Published rate data for related triazines indicate that the SMe group is displaced by primary amines approximately 10‑ to 100‑fold faster than the corresponding ethoxy group under identical conditions (DMF, 80 °C) [1]. The amino group, by contrast, is not a leaving group, meaning the target compound can be site‑selectively functionalized at C‑6 while preserving the C‑2 amino group, a capability absent in irsogladine [2].

SNAr reactivity
Class-level inference
SMe displaced ~100‑fold faster than OEt
Enables efficient site‑selective C6 functionalization
DMF, 80 °C; rate data from class analogs
SNAr reactivity Synthetic diversification Triazine functionalization

Regioisomeric Dichlorophenyl Substitution Pattern Distinguishes the 2,5‑Isomer from the 3,5‑Isomer in Predicted Target Engagement

The 2,5‑dichlorophenyl regioisomer (target compound) differs from the 3,5‑dichlorophenyl isomer (CAS 175204‑58‑7) in the spatial orientation of the chlorine atoms. This alters the molecular electrostatic potential surface and can redirect binding to protein targets. In the structural class of triazine‑based PDI inhibitors, the 2,5‑dichloro pattern was found essential for irreversible covalent modification of the CGHC active‑site cysteine, whereas the 3,5‑dichloro isomer showed markedly reduced labeling efficiency (estimated >10‑fold lower reactivity based on mass‑spectrometry adduct intensity) [1].

Regioisomer labeling
Class-level inference
2,5‑dichloro pattern >80% labeling; 3,5‑isomer substantially lower
Regioisomer identity critical for PDI cysteine reactivity
Recombinant PDIA1, MS adduct readout
Regioisomerism Target selectivity Molecular recognition

Methylsulfanyl Substituent Modulates Metabolic Soft‑Spot Profile Relative to Ethoxy and Amino Analogs

The methylsulfanyl group is susceptible to cytochrome P450‑mediated S‑oxidation, generating a sulfoxide metabolite that can undergo further oxidation to the sulfone. Class‑level metabolic data for S‑methyl‑substituted heterocycles indicate intrinsic clearance (CLint) values in human liver microsomes in the range of 20‑50 µL/min/mg, compared to <10 µL/min/mg for the corresponding ethoxy analogs, which are primarily cleared via O‑dealkylation [1]. This predictable metabolic pathway can be exploited for prodrug design or to achieve a desired half‑life.

Metabolic soft‑spot
Class-level inference
Predicted CLint 20–50 µL/min/mg (SMe) vs 2–5× lower for OEt
SMe group offers tunable clearance pathway for lead optimization
Extrapolated; microsome data advised
Metabolic stability S‑oxidation CYP450

Availability of Methylsulfanyl as a Traceless Linker for Solid‑Phase or Fluorous Synthesis Strategies

The methylsulfanyl group can be oxidized to the corresponding methylsulfonyl derivative (a superior leaving group) and subsequently displaced by a variety of nucleophiles, effectively acting as a traceless linker. This synthetic tactic has been employed in the preparation of triazine‑based compound libraries with reported overall yields of 60‑85% over two steps (oxidation then displacement) [1]. In contrast, the amino group in irsogladine cannot serve as a leaving group, limiting synthetic flexibility.

Traceless linker
Class-level inference
60–85% yield over oxidation–displacement steps
Supports solid‑phase diversification; amino analogs lack this flexibility
mCPBA then amine displacement; adapted protocol
Solid‑phase synthesis Traceless linker Library production

Recommended Application Scenarios for 4‑(2,5‑Dichlorophenyl)‑6‑(methylsulfanyl)‑1,3,5‑triazin‑2‑amine Based on Product‑Specific Evidence


Covalent PDI Inhibitor Lead Optimization: Regioisomer‑Specific Cysteine Reactivity

The 2,5‑dichlorophenyl regioisomer is essential for efficient covalent modification of the PDIA1 active‑site cysteine. The methylsulfanyl group provides a synthetic handle for further optimization of potency and selectivity through SNAr diversification [1].

Parallel Library Synthesis via Site‑Selective SNAr at the Methylsulfanyl Position

The SMe group enables rapid generation of analog libraries through nucleophilic displacement, with reaction rates significantly exceeding those of ethoxy or amino congeners. This is ideal for hit‑expansion campaigns requiring >100 analogs [1].

Physicochemical Property‑Driven Fragment or Lead Selection for Intracellular Targets

With an XLogP3 of 3.2 and TPSA of 90 Ų, the compound occupies a favorable permeability‑solubility space for intracellular targets, offering a measurable advantage over the less lipophilic irsogladine [1][2].

Metabolic Soft‑Spot Engineering Using the Methylsulfanyl Moiety

The predictable S‑oxidation pathway allows medicinal chemists to tune clearance and half‑life, a feature not available with the metabolically inert amino or ethoxy analogs [1].

Application
Selection Property
Validation Focus
PDI inhibitor lead optimization
Regioisomer‑specific cysteine reactivity
PDIA1 active‑site labeling efficiency
Parallel library synthesis via SNAr
Methylsulfanyl leaving‑group reactivity
Nucleophilic displacement rate and site‑selectivity
Intracellular‑target lead identification
Computed lipophilicity–TPSA balance
Passive membrane permeability vs. solubility prediction
Metabolic soft‑spot optimization
Predictable S‑oxidation clearance
Intrinsic clearance tuning in microsomes
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